
(2-Methoxycyclohexane-1-tellurinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxycyclohexane-1-tellurinyl)benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a methoxy-substituted cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxycyclohexane-1-tellurinyl)benzene typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of tellurium tetrachloride with a methoxy-substituted cyclohexane derivative in the presence of a benzene ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Methoxycyclohexane-1-tellurinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group or the tellurium atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction may produce tellurium-containing hydrocarbons.
科学的研究の応用
(2-Methoxycyclohexane-1-tellurinyl)benzene has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of (2-Methoxycyclohexane-1-tellurinyl)benzene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress.
類似化合物との比較
Similar Compounds
(2-Methoxycyclohexane-1-seleninyl)benzene: Similar structure but contains selenium instead of tellurium.
(2-Methoxycyclohexane-1-sulfinyl)benzene: Contains sulfur instead of tellurium.
(2-Methoxycyclohexane-1-phosphinyl)benzene: Contains phosphorus instead of tellurium.
Uniqueness
(2-Methoxycyclohexane-1-tellurinyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, selenium, and phosphorus analogs. Tellurium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable for specific applications in research and industry.
特性
CAS番号 |
82486-30-4 |
|---|---|
分子式 |
C13H18O2Te |
分子量 |
333.9 g/mol |
IUPAC名 |
(2-methoxycyclohexyl)tellurinylbenzene |
InChI |
InChI=1S/C13H18O2Te/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |
InChIキー |
GYSQCJHJLVGXLY-UHFFFAOYSA-N |
正規SMILES |
COC1CCCCC1[Te](=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


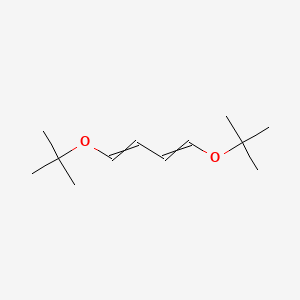
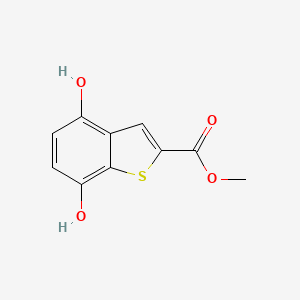
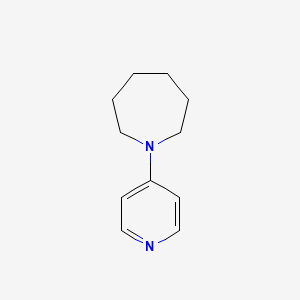
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
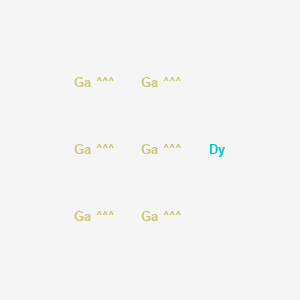

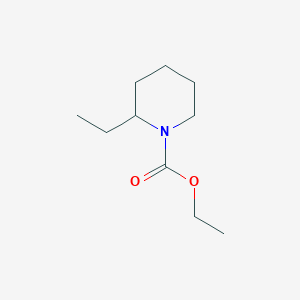
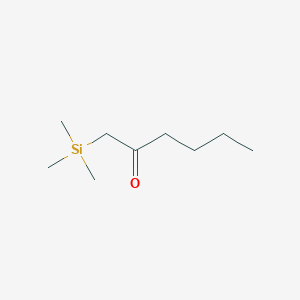

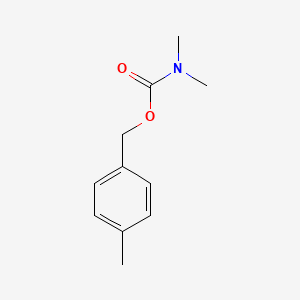
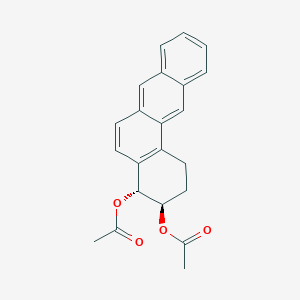
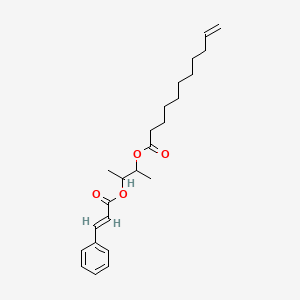
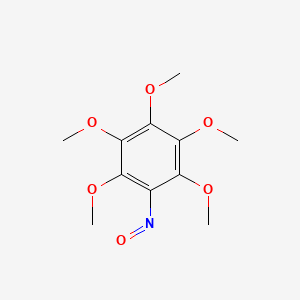
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
